molecular formula C15H22N2O4S B2937031 Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester CAS No. 1101857-21-9

Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester

Cat. No.: B2937031
CAS No.: 1101857-21-9
M. Wt: 326.41
InChI Key: WBVQCUDNEXXBAC-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused thiophene and pyridine ring system, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyridine derivatives typically involves the fusion of a thiophene ring to a pyridine ring. One common method is the condensation of 2-thioxopyridine-3-carbonitrile with various reagents under basic conditions . Another approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using formic acid or other one-carbon source reagents .

Industrial Production Methods

Industrial production of thieno[2,3-b]pyridine derivatives often employs multi-step synthetic routes that are optimized for high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. For example, the use of sodium ethoxide in DMF at elevated temperatures has been reported for the synthesis of functionalized thieno[2,3-b]pyridines .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as stannous chloride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve the use of solvents like DMF, ethanol, or toluene, and may require heating or the use of catalysts to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thieno[2,3-b]pyridine derivatives .

Scientific Research Applications

Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties. The presence of both the thiophene and pyridine rings allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts .

Properties

IUPAC Name

7-O-tert-butyl 3-O-ethyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]pyridine-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-20-13(18)10-9-7-6-8-17(12(9)22-11(10)16)14(19)21-15(2,3)4/h5-8,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVQCUDNEXXBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCN2C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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